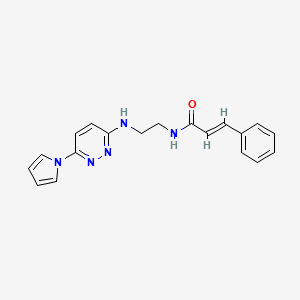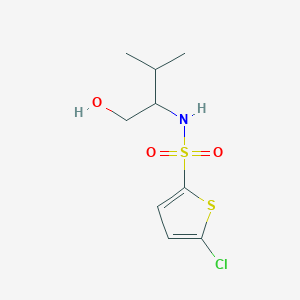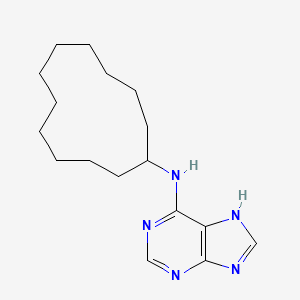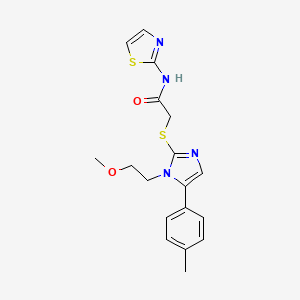![molecular formula C8H12ClN3O2 B2745073 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride CAS No. 2089255-62-7](/img/structure/B2745073.png)
5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Acylation Reactions : The compound reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, which are subject to conditions and nature of the acylating agent. This process shows the compound's reactivity and potential in synthetic organic chemistry (Makei et al., 2004).
Formation of Michael Adducts : The compound is involved in addition reactions with dimethyl acetylenedicarboxylate (DMAD), leading to the formation of Michael adducts, (benzotriazol-5-yl)-2-pyridones, and in certain cases, a triazolo-9,10-dihydrobenzo[b]azepine (Paglietti et al., 1993).
Electrochemical Applications : The derivatives of the compound have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. This highlights its applications in material science, particularly in corrosion prevention (El Bakri et al., 2019).
Potential Therapeutic Applications
Antitumor Properties : Research indicates that the compound, through its derivatives, exhibits antitumor activity. This is particularly relevant in the context of specific leukemia treatments, hinting at its potential role in cancer therapy (Stevens et al., 1984).
Antimicrobial Activity : Some derivatives have been tested for their antimicrobial activity against a range of bacteria and fungi, showing potential as antimicrobial agents (Al-Turkistani et al., 2011).
Herbicidal Activities : Certain synthesized derivatives have exhibited moderate herbicidal activity, suggesting potential agricultural applications (Wang et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of the compound “5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride” are currently unknown. The compound is a part of a class of molecules known as triazoloazepines, which are often studied for their potential interactions with various receptors in the nervous system .
Mode of Action
Similar compounds within the triazoloazepine class have been shown to interact with their targets by binding to specific sites, leading to changes in the conformation of the target proteins and subsequent alterations in their function .
Biochemical Pathways
Given the structural similarity to other triazoloazepines, it is plausible that this compound may influence pathways related to neurotransmission, particularly those involving gabaergic or glutamatergic signaling .
Pharmacokinetics
As a small molecule, it is likely to be well-absorbed following oral administration, and its distribution within the body would be influenced by factors such as plasma protein binding, lipid solubility, and the presence of transport proteins .
Result of Action
Based on the known effects of similar compounds, it could potentially modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its ability to interact with its targets .
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-8(13)6-1-2-7-10-9-5-11(7)4-3-6;/h5-6H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWXNCELJQVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2CCC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2744992.png)
![(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2744994.png)



![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)

![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)


